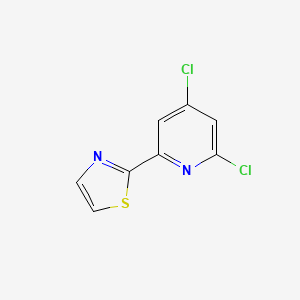

2-(4,6-Dichloropyridin-2-yl)thiazole

Description

Properties

Molecular Formula |

C8H4Cl2N2S |

|---|---|

Molecular Weight |

231.10 g/mol |

IUPAC Name |

2-(4,6-dichloropyridin-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C8H4Cl2N2S/c9-5-3-6(12-7(10)4-5)8-11-1-2-13-8/h1-4H |

InChI Key |

LLXKNAHSONFVFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)C2=NC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and structural properties of 2-(4,6-Dichloropyridin-2-yl)thiazole can be inferred through comparison with related thiazole derivatives reported in the literature. Key differences in substituents, activity, and molecular conformation are summarized below.

Antifungal and Anticancer Activity

Thiazolyl hydrazone derivatives with chlorophenyl, fluorophenyl, and methoxyphenyl substituents (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) exhibit moderate anticandidal activity (MIC = 250 µg/mL against Candida utilis) but are less potent than fluconazole (MIC = 2 µg/mL) . In contrast, their anticancer activity varies significantly:

- 4-(4-Chlorophenyl)thiazole derivatives show selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 125 µg/mL) with low toxicity to NIH/3T3 normal cells (IC₅₀ > 500 µg/mL) .

- Dichloropyridinyl substitution in the target compound may enhance target specificity due to increased steric bulk and electronic effects compared to monochlorophenyl analogs.

Structural and Crystallographic Features

Isostructural thiazoles with fluorophenyl and chlorophenyl groups (e.g., compounds 4 and 5 in ) adopt triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. These molecules exhibit near-planar conformations except for one fluorophenyl group, which is perpendicular to the molecular plane . Such conformational flexibility could influence packing efficiency and solubility.

Substituent Effects on Bioactivity

- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance antifungal activity but may increase cytotoxicity.

- Electron-donating groups (e.g., OCH₃) : Improve solubility but reduce potency .

- Halogenated aromatic systems (e.g., dichloropyridine) : Likely improve membrane permeability and target binding via hydrophobic interactions.

Data Table: Key Properties of Selected Thiazole Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4,6-Dichloropyridin-2-yl)thiazole?

- Methodological Answer : The compound can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halocarbonyl compounds (e.g., 4,6-dichloropyridine-2-carbaldehyde) with thioamides or thioureas. Key steps include:

- Reacting the dichloropyridine derivative with a sulfur source (e.g., thiourea) under reflux in ethanol or DMF.

- Purification via column chromatography or recrystallization to isolate the product .

Q. How can the structural features of this compound be characterized?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the thiazole ring and substituent positions.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve the spatial arrangement of the dichloropyridinyl and thiazole moieties .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane). The thiazole ring enhances solubility in polar aprotic solvents.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. UV-Vis spectroscopy can track decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in functionalizing the thiazole ring?

- Methodological Answer :

- Solvent Effects : Use high-polarity solvents (e.g., DMF) to stabilize transition states in electrophilic substitution reactions.

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to direct substitutions to the thiazole’s C-5 position.

- Kinetic Studies : Monitor reaction rates via in-situ FTIR or HPLC to identify optimal temperature and time windows .

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. The thiazole’s nitrogen and sulfur atoms act as electron-rich centers.

- Molecular Dynamics : Simulate solvent interactions to assess steric hindrance from the dichloropyridinyl group .

- Case Study : Similar thiazole derivatives showed improved coupling yields when the C-4 position was activated via boronate intermediates .

Q. How do structural modifications impact biological activity in related thiazole derivatives?

- Methodological Answer :

- SAR Studies : Replace the chlorine atoms with electron-donating groups (e.g., -OCH₃) and test cytotoxicity against cancer cell lines (e.g., MCF-7, HEPG-2).

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The dichloropyridinyl group may enhance binding to hydrophobic pockets .

- Data Insight : Analogous compounds with nitro or amino substituents showed reduced IC₅₀ values in cytotoxicity assays .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to control exothermic reactions and reduce byproducts.

- Green Chemistry : Replace toxic solvents (e.g., DMF) with PEG-400 or ionic liquids, and use sulfamic acid as a recyclable catalyst .

- Quality Control : Use HPLC-MS for batch-to-batch consistency and quantify impurities like unreacted dichloropyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.